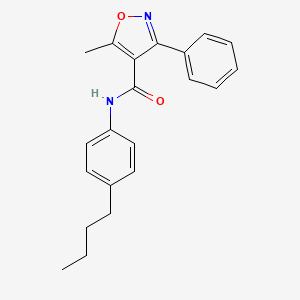

N-(4-butylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Description

N-(4-butylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is an organic compound with a complex structure that includes a butylphenyl group, a methyl group, a phenyl group, and an oxazole ring

Properties

IUPAC Name |

N-(4-butylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2/c1-3-4-8-16-11-13-18(14-12-16)22-21(24)19-15(2)25-23-20(19)17-9-6-5-7-10-17/h5-7,9-14H,3-4,8H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUBQURUHHSRJCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions One common method includes the formation of the oxazole ring through cyclization reactions The starting materials often include substituted benzaldehydes and amines, which undergo condensation and cyclization under controlled conditions to form the oxazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups attached to the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

a. Anticancer Activity

Research indicates that compounds in the oxazole family, including N-(4-butylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide, exhibit potential anticancer properties. They have been studied for their ability to inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, the compound has shown effectiveness against lung cancer cells by modulating signaling pathways involved in cell survival and proliferation .

b. Receptor Modulation

This compound acts as a receptor antagonist, specifically targeting lysophosphatidic acid (LPA) receptors. This interaction is crucial in various physiological processes and has implications for treating conditions like fibrosis and cancer metastasis. The inhibition of LPA signaling pathways can lead to reduced tumor growth and improved therapeutic outcomes .

Biochemical Research

a. Probe Development

N-(4-butylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide serves as a valuable probe in biochemical assays aimed at understanding receptor-ligand interactions. Its structural characteristics allow it to bind selectively to certain biological targets, facilitating studies on enzyme kinetics and receptor pharmacology.

b. Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, where it demonstrates the capacity to inhibit specific enzymes involved in metabolic pathways. This property is particularly useful for drug discovery efforts aimed at identifying new therapeutic agents targeting metabolic disorders .

Material Science

a. Polymer Synthesis

In materials science, N-(4-butylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is explored as a building block for synthesizing advanced polymers with tailored properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for applications in coatings and composites .

b. Coating Technologies

The compound's chemical stability and functional groups allow it to be used in developing protective coatings that resist environmental degradation. These coatings can be applied in various industries, including automotive and aerospace, where durability is paramount.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Effects | Demonstrated significant inhibition of lung cancer cell proliferation via apoptosis induction. |

| Study B | Receptor Interaction | Confirmed the compound's role as an LPA receptor antagonist, suggesting therapeutic potential in fibrotic diseases. |

| Study C | Polymer Applications | Developed a novel polymer composite using the compound, showing enhanced mechanical properties compared to traditional materials. |

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- N-(4-butylphenyl)-3-(5-methyl-2-furyl)acrylamide

- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide

Uniqueness

N-(4-butylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is unique due to its specific structural features, such as the combination of the butylphenyl group, the oxazole ring, and the carboxamide group

Biological Activity

N-(4-butylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C21H22N2O2 |

| Molecular Weight | 334.42 g/mol |

| LogP | 4.5918 |

| Polar Surface Area | 44.592 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

These properties suggest that the compound is lipophilic and may have good membrane permeability, which is often favorable for drug candidates.

The biological activity of N-(4-butylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring and carboxamide group can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. This mechanism is crucial for its potential therapeutic effects.

Anticancer Properties

Recent studies have demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of oxazole compounds have shown promising results in inhibiting the growth of leukemia and breast cancer cells.

- Case Study : A derivative with a similar structure to N-(4-butylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide exhibited IC50 values in the sub-micromolar range against human acute lymphoblastic leukemia (CEM-13) and breast adenocarcinoma (MCF-7) cell lines. Flow cytometry assays indicated that these compounds induce apoptosis in a dose-dependent manner, suggesting a potential for therapeutic application in oncology .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes related to cancer progression. For example, it has been suggested that similar oxazole derivatives can act as inhibitors of carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis.

| Enzyme Target | Inhibition Potency (IC50) |

|---|---|

| hCA IX | 89 pM |

| hCA II | 0.75 nM |

These findings indicate that N-(4-butylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide may possess selective inhibition properties that could be exploited for therapeutic purposes .

Research Findings

Further research has focused on optimizing the structure of oxazole derivatives to enhance their biological activity. Modifications that increase hydrophobic interactions or introduce electron-withdrawing groups have been shown to improve anticancer efficacy.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of oxazole derivatives indicates that:

- Hydrophobic Substituents : Enhance membrane permeability and target binding.

- Electron-Withdrawing Groups : Increase biological potency by stabilizing reactive intermediates during enzyme inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.